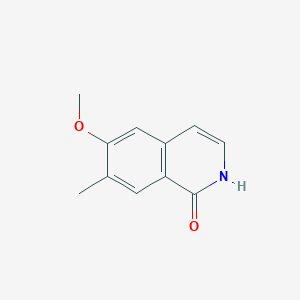

6-Methoxy-7-methylisoquinolin-1(2H)-one

Description

Properties

CAS No. |

209286-01-1 |

|---|---|

Molecular Formula |

C11H11NO2 |

Molecular Weight |

189.21 g/mol |

IUPAC Name |

6-methoxy-7-methyl-2H-isoquinolin-1-one |

InChI |

InChI=1S/C11H11NO2/c1-7-5-9-8(6-10(7)14-2)3-4-12-11(9)13/h3-6H,1-2H3,(H,12,13) |

InChI Key |

CGWGBFQQDBALGU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=CNC2=O)C=C1OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

Substituents at positions 6 and 7 modulate electronic density, polarity, and intermolecular interactions. Key analogs and their substituents include:

Key Observations :

- Polarity: Methoxy groups increase polarity compared to methyl, enhancing water solubility.

- Thermal Stability : Higher molecular weight analogs (e.g., 7c, MW 413.4) likely exhibit higher melting points than 6-Methoxy-7-methyl due to increased van der Waals interactions.

Q & A

Q. What are the established synthetic routes for 6-Methoxy-7-methylisoquinolin-1(2H)-one, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : Transition metal-free cascade reactions using alkynols and imines with t-BuOK catalysis (e.g., in THF or DMSO) are effective for synthesizing isoquinolinone derivatives. Solvent choice significantly impacts product selectivity: polar solvents favor isoquinolin-1(2H)-one formation, while non-polar solvents yield dihydroisobenzoquinoline derivatives . Key parameters include temperature (80–100°C), catalyst loading (10–20 mol%), and reaction time (12–24 hours). Validate purity via HPLC and NMR (¹H/¹³C) to ensure reproducibility.

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Assign methoxy (δ ~3.8–4.0 ppm) and methyl groups (δ ~2.5 ppm) via ¹H and ¹³C spectra.

- X-ray crystallography : Resolve the crystal structure using SHELX programs (e.g., SHELXL for refinement) . For non-crystalline samples, compare experimental IR and MS data with computational predictions (DFT or molecular mechanics).

Q. What preliminary assays are recommended to evaluate its biological activity?

- Methodological Answer : Prioritize in vitro screens:

- Antimicrobial : MIC assays against Gram-positive/negative bacteria and fungi.

- Anticancer : MTT/PrestoBlue assays on cancer cell lines (e.g., HeLa, MCF-7).

- Enzyme inhibition : Test against proteases (e.g., NS2B/NS3 for antiviral potential) at 1–10 µM concentrations . Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with dose-response curves (IC₅₀ calculations).

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?

- Methodological Answer : Discrepancies (e.g., bond length variations) may arise from dynamic effects in solution vs. solid state. Use:

- DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with crystallographic data .

- Variable-temperature NMR : Probe conformational flexibility (e.g., methoxy rotation barriers).

- High-resolution MS : Confirm molecular formula independently .

Q. What strategies improve the compound’s solubility and bioavailability for pharmacological studies?

- Methodological Answer :

- Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl, morpholine) at the 4-position without disrupting the core isoquinolinone scaffold .

- Formulation : Use cyclodextrin inclusion complexes or nanoemulsions. Assess solubility via shake-flask method (pH 1–7.4) and permeability via Caco-2 assays .

Q. How can structure-activity relationship (SAR) studies be designed to optimize its antiviral activity?

- Methodological Answer :

- Analog synthesis : Systematically vary substituents (e.g., halogens at C5, alkyl groups at C7).

- Docking studies : Use AutoDock Vina to model interactions with viral protease active sites (e.g., NS2B/NS3) .

- Kinetic assays : Determine inhibition mechanisms (competitive/uncompetitive) via Lineweaver-Burk plots.

Q. What computational tools are suitable for predicting metabolic stability and toxicity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.